

Application Note: LC-MS Identification of Cefixime Impurity A

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Compound of Interest

Compound Name: Cefixime impurity A

CAS No.: 1335475-08-5

Cat. No.: B601303

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Methodology: Reversed-Phase Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) Target Analyte: **Cefixime Impurity A** (EP) / Related Compound A
Application: Impurity Profiling, Stability Indicating Method (SIM), Structural Elucidation[1][2]

Executive Summary

Cefixime is a third-generation cephalosporin antibiotic susceptible to degradation via hydrolysis and isomerization.[1][2][3] Impurity A (European Pharmacopoeia definition) is a significant degradation product formed by the hydrolytic opening of the

-lactam ring followed by a rearrangement to a furo-thiazine structure.[1][2]

Standard compendial methods (HPLC-UV) rely on ion-pairing reagents (TBAH) to retain polar impurities.[1] These reagents suppress ionization in MS sources and contaminate the instrument. This guide provides a validated, MS-compatible protocol using Ammonium Formate/Formic Acid, ensuring high sensitivity for the molecular ion

and its diagnostic fragments.[1][2]

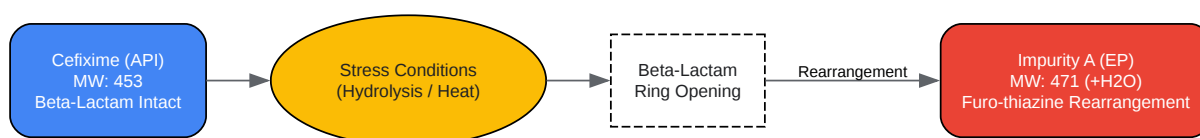
Chemical Background & Target Specification

Understanding the structural difference is critical for MS interpretation. Impurity A is essentially a hydrated form of Cefixime with a rearranged core.

Feature	Cefixime (API)	Cefixime Impurity A (EP)
CAS Registry	79350-37-1	1614255-90-1
Formula		
Mol.[1][2][4][5] Weight	453.45 Da	471.46 Da (+18 Da vs API)
Structure Note	Intact -lactam ring.[1][2]	Ring-opened; rearranged to furo[3,4-d][1,3]thiazin.[1][6]
Formation	Parent Drug	Hydrolytic degradation (Heat/Moisture).[1][2]
MS Target		

Degradation Pathway Visualization

The following diagram illustrates the logical flow of Cefixime degradation leading to Impurity A.



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Figure 1: Formation pathway of Impurity A via hydrolytic ring opening and rearrangement.[1][2]

Method Development Strategy

The "Volatile" Switch

Compendial methods use TBAH to mask the free carboxylic acid groups on Cefixime, improving peak shape.[1] For LC-MS, we replace TBAH with Ammonium Formate (pH 3.0 - 4.0).[1]

- Why? The acidic pH suppresses the ionization of the carboxylic acids (keeping them neutral for retention) while the ammonium ions provide a volatile buffer suitable for ESI.[1]
- Result: Elimination of ion suppression; clean background spectra.[1]

Column Selection

A high-surface-area C18 column is required.[1][2] Cefixime and Impurity A are polar. A standard C18 (end-capped) provides sufficient hydrophobic interaction.[1]

- Recommended: Agilent Zorbax Eclipse Plus C18 (4.6 × 100 mm, 3.5 μm) or equivalent.[1]
- Alternative: Waters XBridge C18 (if higher pH stability is needed, though acidic is preferred here).[1]

Experimental Protocol

Reagents & Standards

- Solvent A: LC-MS Grade Water.[1]
- Solvent B: LC-MS Grade Acetonitrile (ACN).[1]
- Buffer Additive: Ammonium Formate (10 mM) + Formic Acid (to adjust pH).[1]
- Standards: Cefixime USP RS; **Cefixime Impurity A** (EP standard or isolated fraction).[1]

Sample Preparation[2]

- Diluent: 10 mM Ammonium Formate : Acetonitrile (90:10 v/v).[1]
- Stock Solution: Prepare 1.0 mg/mL Cefixime in Diluent.
- Sensitivity: Cefixime degrades rapidly in solution at room temperature.[1] Keep samples at 4°C in the autosampler. Analyze within 8 hours of preparation.

LC Parameters (Gradient Method)

Parameter	Setting
Mobile Phase A	10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid)
Mobile Phase B	Acetonitrile (100%)
Flow Rate	0.8 mL/min
Column Temp	30°C
Injection Vol	10 µL
Gradient Profile	0 min: 95% A / 5% B 5 min: 90% A / 10% B 15 min: 70% A / 30% B 20 min: 95% A / 5% B (Re-equilibration)

Mass Spectrometry Parameters

- Ionization: Electrospray Ionization (ESI), Positive Mode (+ve).[1][6]
- Rationale: The aminothiazole ring protonates readily in acidic conditions.[1]

Parameter	Value
Scan Mode	Full Scan (m/z 100 – 800) & Product Ion Scan (MS2)
Capillary Voltage	3.5 kV
Cone Voltage	30 V (Optimized for molecular ion survival)
Source Temp	120°C
Desolvation Temp	350°C
Desolvation Gas	800 L/hr (Nitrogen)
Collision Energy	15–25 eV (For fragmentation study)

Results & Interpretation

Chromatographic Profile[2][7][8]

- Relative Retention Time (RRT): Impurity A is more polar than Cefixime due to the exposed carboxylic acid groups from the ring opening.[1]
 - Impurity A: ~0.8 RRT (Elutes before Cefixime).[1][7]
 - Cefixime: 1.0 RRT.[1]
 - Impurity B (E-isomer): ~1.2 - 1.5 RRT (Elutes after Cefixime).[1]

Mass Spectral Identification (Diagnostic Ions)

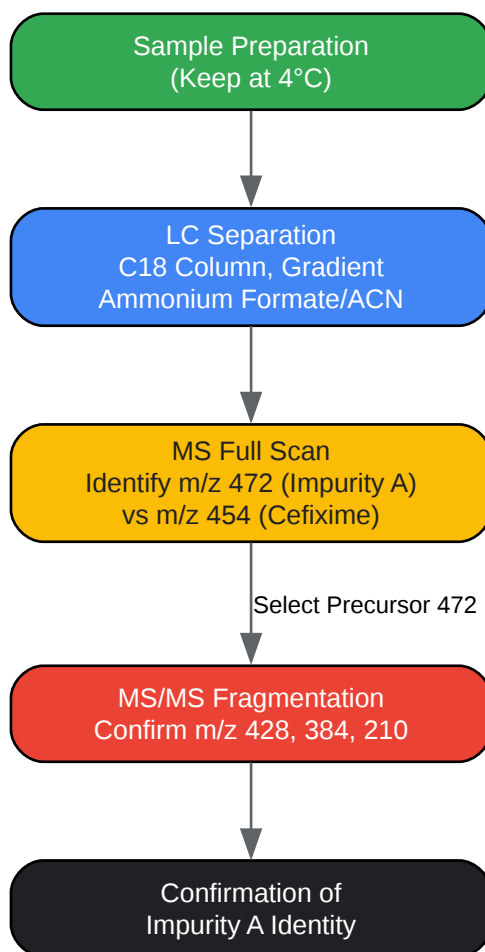
1. Parent Ion Identification:

- Cefixime: Extracted Ion Chromatogram (EIC) at m/z 454
.
- Impurity A: EIC at m/z 472
.
 - Note: The +18 Da shift is the primary indicator of the hydrolyzed product.

2. Fragmentation Pattern (MS/MS of m/z 472): To confirm Impurity A, look for these specific daughter ions:

m/z Fragment	Identity / Mechanism
472	Precursor Ion
454	Loss of (Dehydration back to pseudo-parent structure). [1] [2]
428	(Decarboxylation of the free acid group). [1]
384	(Loss of two carboxyl groups; specific to ring-opened species). [1]
285	Cleavage of the side chain (Common to Cefixime and Impurity A). [1]
210	Thiazole-oxime side chain fragment (Diagnostic of the intact side chain).

Logical Workflow Diagram



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Figure 2: Step-by-step LC-MS identification workflow.[1][2]

Troubleshooting & Tips

- Peak Tailing: If Impurity A tails significantly, increase the buffer concentration to 20 mM or lower the pH to 3.0 to ensure full protonation of the carboxylic acids.
- Isobaric Interference: Ensure resolution from Impurity B (E-isomer). While Impurity B has the same mass as Cefixime (454), degradation products of Impurity B can sometimes mimic Impurity A fragments.[1] Rely on the parent ion m/z 472.[6][7]
- In-Source Fragmentation: Cefixime is fragile.[1][2] If you see high abundance of m/z 285 in the Full Scan (MS1), lower the Cone Voltage.[1]

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